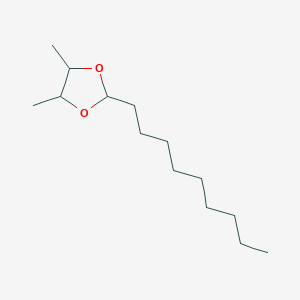
4,5-Dimethyl-2-nonyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-nonyl-1,3-dioxolane is a cyclic acetal compound with a unique structure that includes a dioxolane ring substituted with dimethyl and nonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-nonyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The process involves heating the reactants under reflux conditions and removing water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from glucose. The process involves microbial fermentation to produce 2,3-butanediol, which is then converted to the target compound using chemo-catalysts and enzymes .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-nonyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to the corresponding alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohols.
Substitution: Substituted dioxolanes.
Scientific Research Applications
4,5-Dimethyl-2-nonyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a solvent and a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bio-compatible solvent.
Medicine: Explored for its use in drug formulation and delivery.
Industry: Utilized in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-nonyl-1,3-dioxolane involves its ability to form stable acetal linkages, protecting carbonyl groups from unwanted reactions. This stability is due to the electron-donating effects of the dimethyl and nonyl groups, which enhance the stability of the dioxolane ring .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog without the dimethyl and nonyl substitutions.
1,3-Dioxane: A six-membered ring analog with similar properties.
2,2-Dimethyl-1,3-dioxolane: Another analog with different substituents.
Uniqueness: 4,5-Dimethyl-2-nonyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
5421-23-8 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
4,5-dimethyl-2-nonyl-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-14-15-12(2)13(3)16-14/h12-14H,4-11H2,1-3H3 |
InChI Key |
VPTWFAIWRQIKBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1OC(C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


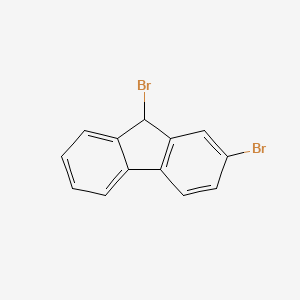


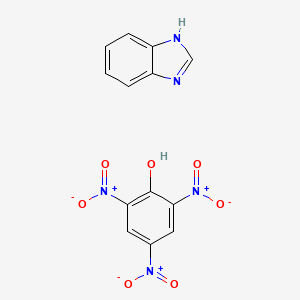
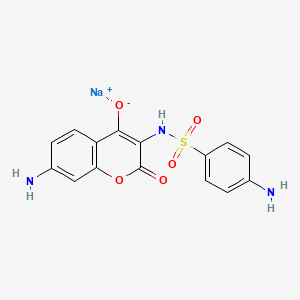
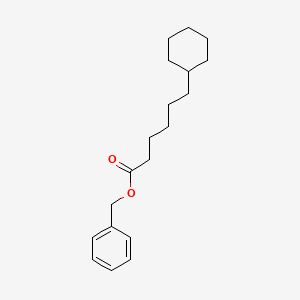
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
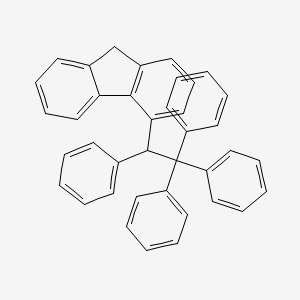



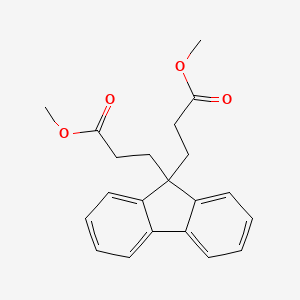
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
